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Compound of Interest

Compound Name: 7-Nitroisoquinolin-1(2H)-one

Cat. No.: B1589378

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the
structural basis of numerous natural products and synthetic compounds with a broad spectrum
of pharmacological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-
dimensional geometry for interaction with biological targets, while the lactam functionality offers
key hydrogen bonding capabilities. The introduction of a nitro group at the 7-position, creating
7-Nitroisoquinolin-1(2H)-one, significantly modulates the molecule's electronic properties and
provides a versatile chemical handle for further synthetic elaboration.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals. It moves beyond a simple recitation of data to provide a cohesive
analysis of the compound's physicochemical properties, reactivity, and analytical
characterization. The central thesis is that a deep, mechanistic understanding of these
chemical properties is fundamental to unlocking the therapeutic potential of this molecular
scaffold, enabling rational drug design, and streamlining the path from lead compound to
clinical candidate. We will explore not just what the properties are, but why they are relevant
and how they can be strategically manipulated in a drug discovery context.

Section 1: Core Physicochemical and Computed
Properties

A foundational understanding of a compound's physical and computed properties is the
bedrock of any drug discovery campaign. These parameters govern solubility, membrane
permeability, and metabolic stability, directly influencing pharmacokinetic and

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1589378?utm_src=pdf-interest
https://www.researchgate.net/publication/226576317_Synthesis_of_12H-Isoquinolones_Review
https://pmc.ncbi.nlm.nih.gov/articles/PMC7554109/
https://www.benchchem.com/product/b1589378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

pharmacodynamic outcomes. For 7-Nitroisoquinolin-1(2H)-one, the presence of both a polar
lactam and a strongly electron-withdrawing nitro group creates a unique profile that must be
carefully considered.

Identity and Physical Constants

The fundamental identifiers and properties of 7-Nitroisoquinolin-1(2H)-one are summarized
below. The data is compiled from commercial supplier information and computational models,
providing a baseline for experimental work.[3]

Property Value Source | Comment
CAS Number 20141-83-7 [3]
Molecular Formula CoHsN203 [3]
Molecular Weight 190.16 g/mol [3]

Light yellow to yellow solid Based on related nitro-
Appearance _ _

(predicted) aromatic compounds[4]

] ) Based on isomers like 5-Nitro-
] ] Not experimentally determined. ) o
Melting Point ) 1(2H)-isoquinolinone (252-254
Predicted to be >250 °C. o)l

] For the N-H proton; based on
pKa ~11.2 (Predicted) o
5-nitro isomer[4]

Computed Properties for Drug Discovery

Computational descriptors are invaluable for early-stage "drug-likeness" assessment. The
values below suggest that 7-Nitroisoquinolin-1(2H)-one resides in a favorable chemical
space for further development.
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Significance in Drug

Parameter Value
Development
[3] Indicates a good balance
between hydrophilicity and
LogP 1.436 lipophilicity, crucial for oral

absorption and cell

permeability.

[3] Suggests good potential for

Topological Polar Surface Area ) o
76 A2 oral bioavailability and blood-

(TPSA) _ _ _
brain barrier penetration.
Hydrogen Bond Donors 1 [3] The lactam N-H group.
[3] The lactam carbonyl
Hydrogen Bond Acceptors 3 oxygen and the two nitro group
oxygens.
[3] The C-N bond of the nitro
group. The low number
indicates conformational
Rotatable Bonds 1

rigidity, which can be
advantageous for target

binding.

Section 2: Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of the target molecule are non-
negotiable prerequisites for any subsequent biological or chemical investigation. This section
outlines a proposed synthetic route and provides validated, step-by-step protocols for
comprehensive analytical characterization.

Proposed Synthetic Pathway

While specific literature on the synthesis of 7-Nitroisoquinolin-1(2H)-one is sparse, a highly
plausible and efficient route involves the regioselective nitration of the parent isoquinolin-1(2H)-
one. The choice of nitrating agent and reaction conditions is critical to control regioselectivity
and prevent over-nitration.
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Caption: Proposed synthesis via electrophilic nitration.

Causality of Experimental Choice: The isoquinoline ring system is activated towards
electrophilic substitution. The use of a strong acid catalyst like sulfuric acid protonates the nitric
acid to generate the highly electrophilic nitronium ion (NOz%). The reaction is typically
performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and maximize
the yield of the desired mononitrated product. The 7-position is a likely site for substitution due
to the directing effects of the fused ring system.

Protocols for Analytical Characterization

The following protocols are self-validating systems designed to confirm the identity, structure,
and purity of the synthesized compound. This multi-technique approach ensures a
comprehensive and trustworthy characterization.[5]

o Objective: To confirm the covalent structure and regiochemistry of the nitro group
substitution.

o Methodology:

o Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl
sulfoxide (DMSO-ds). Rationale: DMSO is an excellent solvent for polar aromatic
compounds and will solubilize the analyte effectively.

o H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer.
Expected signals will be in the aromatic region (7.5-9.0 ppm). The key is to observe the
splitting patterns that confirm the 1,2,4-trisubstitution pattern on the benzene ring portion.
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o 183C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals in the
aromatic region (120-150 ppm) and a distinct carbonyl signal downfield (>160 ppm).

o 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are
essential. Rationale: HMBC (Heteronuclear Multiple Bond Correlation) is particularly
critical as it will show long-range correlations from protons to the carbon bearing the nitro
group, confirming its position at C7.

o Objective: To confirm the molecular weight and elemental composition.
o Methodology:

o Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Q-TOF or
Orbitrap instrument with an electrospray ionization (ESI) source.

o Sample Preparation: Prepare a dilute solution (~10 pg/mL) in methanol or acetonitrile.
o Data Acquisition: Acquire data in both positive and negative ion modes.

o Data Analysis: Look for the protonated molecule [M+H]* at m/z 191.0400 and/or the
deprotonated molecule [M-H]~ at m/z 189.0255. Rationale: HRMS provides a mass
measurement with high accuracy (<5 ppm error), which allows for the unambiguous
determination of the elemental formula (CoHeN203).[6]

e Objective: To determine the purity of the compound.
o Methodology:

o Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase
column (e.g., 4.6 x 150 mm, 5 um).[6]

o Sample Preparation: Prepare a 0.1 mg/mL solution in acetonitrile/water (50:50).
o Chromatographic Conditions:

= Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic
acid. Rationale: Formic acid improves peak shape for nitrogen-containing heterocycles.
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= Gradient: 10% B to 90% B over 15 minutes.
» Flow Rate: 1.0 mL/min.

= Detection: UV at 254 nm.

o Data Analysis: Calculate purity based on the relative area of the main peak. A pure sample
should exhibit a single major peak (>95%).[7]

Section 3: Chemical Reactivity and Strategic
Implications

The reactivity of 7-Nitroisoquinolin-1(2H)-one is dominated by its two key functional groups:
the aromatic nitro group and the cyclic lactam. Understanding how to selectively manipulate
these sites is paramount for generating analogs in a lead optimization program.

7-Nitroisoquinolin-1(2H)-one

[Structure of 7-Nitroisoquinolin-1(2H)-one]

actam N-Alkylatio
(e.g., Base + R-X)

Nitro Group Reduction
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and target interactions
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amide coupling, etc.

7-Aminoisoquinolin-1(2H)-one 2-Alkyl-7-nitroisoquinolin-1(2H)-one
(Key Intermediate) (Analog Generation)
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Caption: Key reactive sites for analog synthesis.

The Nitro Group: A Gateway to Functionalization
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The aromatic nitro group is arguably the most valuable synthetic handle on the molecule. Its
strong electron-withdrawing nature deactivates the aromatic ring to further electrophilic
substitution but, more importantly, it is readily reduced to a primary amine.

e Reaction: Reduction to 7-aminoisoquinolin-1(2H)-one.

o Common Reagents: Catalytic hydrogenation (Hz, Pd/C), or chemical reduction (e.g., SnClz,
HCI).

 Strategic Importance: The resulting aniline is a nucleophilic building block. It can be readily
acylated, sulfonated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to
rapidly generate a diverse library of analogs. This transformation is a cornerstone strategy
for exploring the structure-activity relationship (SAR) at the 7-position.

The Lactam Moiety: Tuning Physicochemical Properties

The N-H of the lactam is weakly acidic and can be deprotonated with a suitable base (e.g.,
NaH, K2COs). The resulting anion is a potent nucleophile.

e Reaction: N-alkylation or N-arylation.
o Common Reagents: An appropriate base followed by an alkyl or aryl halide (R-X).

o Strategic Importance: Appending groups to the lactam nitrogen is a primary method for
modifying the compound's physicochemical properties. Introducing polar groups can
enhance solubility, while lipophilic groups can increase membrane permeability. Furthermore,
the substituent at this position can be designed to probe for additional binding interactions
within a target's active site.

Section 4: Integrated Workflow in Drug Development

A comprehensive understanding of the chemical properties of 7-Nitroisoquinolin-1(2H)-one
directly informs and accelerates the drug discovery process. The chemical principles discussed
above are not academic exercises; they are critical decision-making tools.
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Caption: Role of chemical properties in the drug discovery cascade.

The isoquinolinone scaffold has been identified as a promising framework for inhibitors of
targets like Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell
activation, making these compounds highly relevant for cancer immunotherapy.[8] The journey
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from a hit compound like 7-Nitroisoquinolin-1(2H)-one to a preclinical candidate involves a
cyclical process of design, synthesis, and testing.

e Lead Generation: The initial synthesis and characterization (Section 2) provide pure,
validated material for initial biological screening.

o Lead Optimization: If the parent compound shows activity, the reactivity map (Section 3)
becomes a blueprint for analog synthesis. For instance, if initial screening reveals a need for
greater potency, chemists will use the nitro-to-amine transformation to explore the SAR of
the 7-position. If poor solubility is limiting, N-alkylation of the lactam with polar side chains
will be prioritized.

o ADME/Tox: As leads are optimized, understanding their stability—for instance, the potential
for metabolic reduction of the nitro group in vivo—is critical. The analytical methods (Section
2.2) are adapted to measure compound levels in biological matrices, providing essential
pharmacokinetic data.

Conclusion

7-Nitroisoquinolin-1(2H)-one is more than a catalog chemical; it is a strategic starting point
for sophisticated drug discovery programs. Its value lies in the confluence of a biologically
relevant core scaffold and two distinct, chemically versatile functional groups. The nitro group
serves as a latent amine, providing a powerful vector for SAR exploration, while the lactam
nitrogen allows for fine-tuning of physicochemical properties. By leveraging the fundamental
chemical principles and robust analytical protocols detailed in this guide, research teams can
efficiently navigate the complexities of the drug discovery process, accelerating the
development of novel therapeutics built upon this promising molecular architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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